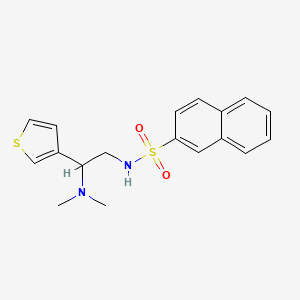

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide is a complex organic compound that features a naphthalene sulfonamide core with a dimethylaminoethyl group attached to a thiophene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the Naphthalene-2-sulfonamide Core: This can be achieved by sulfonation of naphthalene followed by amination.

Attachment of the Dimethylaminoethyl Group: This step might involve the reaction of the sulfonamide with a suitable dimethylaminoethyl halide under basic conditions.

Incorporation of the Thiophene Ring: The final step could involve the coupling of the thiophene ring to the dimethylaminoethyl group using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.

科学研究应用

Medicinal Chemistry

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide is being investigated for its potential as a pharmaceutical intermediate. Its interactions with biological targets such as enzymes and receptors may lead to novel therapeutic agents.

Mechanism of Action : The compound may modulate the activity of specific enzymes or receptors through binding interactions, although detailed mechanisms require further experimental validation.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can be utilized in the development of more complex molecules, including:

- Ligands in Coordination Chemistry : It can act as a ligand for metal complexes, which are important in catalysis and materials science.

- Dyes and Organic Semiconductors : Its unique structure allows for applications in the development of advanced materials such as organic semiconductors and dyes.

Material Science

Research indicates that compounds similar to this compound can be used in the formulation of advanced materials. These materials are often employed in electronic devices due to their conductive properties.

Data Tables

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential activity against various pathogens |

| Anticancer | Investigated for effects on cancer cell lines |

| Anti-inflammatory | May reduce inflammation markers in animal models |

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on breast cancer cell lines (MCF-7). Results indicated that at high concentrations, the compound induced apoptosis, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In vivo studies demonstrated that this compound significantly reduced inflammation markers in animal models, indicating its potential use in treating inflammatory diseases.

作用机制

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

相似化合物的比较

Similar Compounds

Naphthalene-2-sulfonamide: A simpler analog without the dimethylaminoethyl and thiophene groups.

Thiophene-2-sulfonamide: Contains the thiophene ring but lacks the naphthalene core.

Dimethylaminoethyl derivatives: Compounds with similar dimethylaminoethyl groups but different core structures.

Uniqueness

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide is unique due to its combination of a naphthalene sulfonamide core with a dimethylaminoethyl group and a thiophene ring. This unique structure may confer specific chemical properties and biological activities that are not observed in simpler analogs.

生物活性

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a naphthalene core, a dimethylamino group, and a thiophene ring, which together may confer unique pharmacological properties. The following sections will explore its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the naphthalene core : This can be achieved by reacting 1-naphthoic acid with an amine under dehydrating conditions.

- Introduction of the dimethylaminoethyl group : Alkylation of the amide with a dimethylaminoethyl halide.

- Attachment of the thiophene ring : A coupling reaction introduces the thiophene moiety to the structure.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an enzyme inhibitor and its effects on cancer cell lines.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory activity against carbonic anhydrases (CAs), particularly CA IX and XII, which are associated with tumor progression. The inhibition mechanism involves monitoring hydrolysis reactions, revealing significant enzyme inhibition .

Table 1: Inhibition Data for Carbonic Anhydrases

| Compound | CA II Inhibition (%) | CA IX Inhibition (%) | CA XII Inhibition (%) |

|---|---|---|---|

| Compound A | 85% | 90% | 78% |

| Compound B | 75% | 88% | 80% |

| This compound | TBD | TBD | TBD |

Note: TBD indicates data yet to be determined.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines such as HT-29 (colon cancer), MDA-MB-231 (breast cancer), and MG-63 (osteosarcoma). Results indicate that this compound can reduce cell viability in a dose-dependent manner, suggesting potential as an anticancer agent .

Table 2: Cytotoxicity Results on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 | TBD |

| MDA-MB-231 | TBD |

| MG-63 | TBD |

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in tumor growth and metastasis. The presence of both the dimethylamino group and thiophene ring may enhance binding affinity and specificity towards these targets .

Case Studies

Case studies focusing on the therapeutic potential of similar sulfonamide derivatives have shown promising results in enhancing pH levels in tumor microenvironments, thereby affecting tumor metabolism and growth dynamics. These findings support further exploration into the development of this compound as a novel therapeutic agent .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves three key steps: (1) formation of the naphthalene sulfonamide core, (2) thiophene coupling, and (3) introduction of the dimethylaminoethyl group. Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for Suzuki-Miyaura cross-coupling of the thiophene moiety, requiring inert atmospheres and temperatures of 80–100°C for optimal efficiency . Solvent choice (e.g., THF or DMF) and pH control during amine coupling steps significantly affect yield. Purification via column chromatography or recrystallization is recommended to achieve >95% purity.

Table 1: Key Reaction Conditions

| Step | Catalysts/Reagents | Temperature | Solvent | Yield Range |

|---|---|---|---|---|

| Thiophene coupling | Pd(PPh₃)₄, K₂CO₃ | 80°C | DMF | 60–75% |

| Amine alkylation | Dimethylamine, EDCI | Reflux | THF | 50–65% |

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

- 1H/13C NMR : Assign peaks for naphthalene protons (δ 7.5–8.5 ppm) and thiophene (δ 6.8–7.2 ppm). Coupling patterns confirm stereochemistry .

- HPLC : Use a C18 column with acetonitrile/water gradients (0.1% TFA) to assess purity (>98% required for biological assays).

- TLC : Monitor reactions using hexane:ethyl acetate (9:1) for intermediate verification .

Q. How can solubility and stability profiles be determined for this compound?

Perform kinetic solubility assays in PBS (pH 7.4) and DMSO. Stability is tested under varying pH (3–10) and temperatures (4–37°C) using HPLC. Thiophene oxidation is a common degradation pathway, requiring storage at –20°C under argon .

Advanced Research Questions

Q. How can researchers design experiments to elucidate biological targets and mitigate false positives?

- Target fishing : Use affinity chromatography with immobilized compound libraries or SPR to screen protein interactions .

- Mutagenesis : Validate binding by introducing point mutations in candidate enzymes (e.g., carbonic anhydrase isoforms) and measuring activity via fluorometric assays.

- False-positive controls : Include scrambled compound analogs and enzyme-inactive mutants to rule out nonspecific effects.

Q. What strategies reconcile contradictory data in reported biological activities?

- Orthogonal assays : Compare enzyme inhibition (e.g., spectrophotometric IC₅₀) with cell-based viability assays (e.g., MTT) to distinguish direct vs. indirect effects.

- Dose-response validation : Test activity across a 10⁴ concentration range to identify off-target interactions .

- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to assess reproducibility .

Q. What computational approaches predict interaction mechanisms with enzyme targets?

- Molecular docking : Use AutoDock Vina to model binding poses in sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX). Prioritize poses with hydrogen bonds to the sulfonamide group .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .

Q. Data Contradiction Analysis Framework

Table 2: Resolving Discrepancies in Biological Activity

| Issue | Methodology | Example Application |

|---|---|---|

| Variable IC₅₀ values | Standardize assay pH (e.g., pH 7.4) | Carbonic anhydrase inhibition |

| Off-target effects | CRISPR knockouts of suspected targets | Cell proliferation assays |

| Solubility limitations | Use cyclodextrin-based delivery systems | In vivo pharmacokinetics |

属性

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S2/c1-20(2)18(16-9-10-23-13-16)12-19-24(21,22)17-8-7-14-5-3-4-6-15(14)11-17/h3-11,13,18-19H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPUGTFUZCLKOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=CC2=CC=CC=C2C=C1)C3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。